2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide
Overview
Description
2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a benzothieno ring, and a pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Pim kinases . Pim kinases are a group of enzymes involved in cell survival and proliferation, and they play a crucial role in several biological processes, including cell cycle progression and apoptosis .
Mode of Action
The compound interacts with its target, the Pim kinases, by binding to the active site of the enzyme . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream targets
Biochemical Pathways
The inhibition of Pim kinases affects various biochemical pathways. Primarily, it impacts the cell cycle progression and apoptosis . By inhibiting the activity of Pim kinases, the compound can disrupt the normal progression of the cell cycle and induce apoptosis, leading to cell death .
Pharmacokinetics
The compound is described asorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This can lead to a decrease in the growth of cells that rely on Pim kinases for survival and proliferation .
Action Environment
The environment in which the compound acts can influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: This step involves the cyclization of appropriate starting materials to form the benzothieno ring.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a series of condensation reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-3-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-3,4-dihydro 1benzothieno[2,3-d]pyrimidin-1-ium bromide
- Thienooxazolopyrimidinium salts
Uniqueness
2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-11-7-12(2)18(13(3)8-11)24-16(26)9-25-10-23-19-17-14(22)5-4-6-15(17)28-20(19)21(25)27/h4-8,10H,9H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWYZDCKIQPLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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